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molecular formula C7H13ClO B8759784 2-(3-Chloropropyl)tetrahydrofuran

2-(3-Chloropropyl)tetrahydrofuran

Cat. No. B8759784
M. Wt: 148.63 g/mol
InChI Key: LBPJPDHUCBKHFH-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To 3-(tetrahydrofuran-2-yl)propan-1-ol (3.90 g, 30.0 mmol) was added dichlorosulfoxide (15 mL) dropwise under N2 and the mixture was refluxed for 3.5 h. It was then cooled to rt and concentrated in vacuo. To the residue was added water (30 mL) and the resulting mixture was extracted with DCM (30 mL×4). The combined organic layers were washed with brine (40 mL×2), dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as yellow liquid, which was used for next step without further purification.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[CH2:6][CH2:7][CH2:8]O.[Cl:10]S(Cl)=O.N#N>>[Cl:10][CH2:8][CH2:7][CH2:6][CH:2]1[CH2:3][CH2:4][CH2:5][O:1]1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
O1C(CCC1)CCCO
Name
Quantity
15 mL
Type
reactant
Smiles
ClS(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3.5 h
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with DCM (30 mL×4)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (40 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCCCC1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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